Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate
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Overview
Description
Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate is a chemical compound with a complex structure that includes an ethyl ester group, a hydroxyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate typically involves the esterification of (3R)-4-(dimethylamino)-3-hydroxybutanoic acid with ethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds, the ester group can undergo hydrolysis, and the dimethylamino group can engage in nucleophilic interactions.
Comparison with Similar Compounds
Ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 3-(dimethylamino)acrylate: Similar in structure but with an acrylate group instead of a hydroxyl group.
Ethyl 3-dimethylaminopropionate: Similar but with a propionate group instead of a hydroxyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
172585-00-1 |
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Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
ethyl (3R)-4-(dimethylamino)-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-12-8(11)5-7(10)6-9(2)3/h7,10H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
IWWLGURRMLSOCK-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](CN(C)C)O |
Canonical SMILES |
CCOC(=O)CC(CN(C)C)O |
Origin of Product |
United States |
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